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Compound of Interest

Compound Name: BMS-767778

Cat. No.: B1667241

A Note on the Compound of Interest: Initial database searches for preclinical data on BMS-
767778 revealed a potential ambiguity. While BMS-767778 is identified as a Dipeptidyl
Peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes, the detailed technical
requirements of this request—specifically the emphasis on signaling pathways and complex
experimental workflows—are more characteristic of a kinase inhibitor used in oncology
research. A compound with a very similar designation, BMS-777607, is a well-documented
inhibitor of the MET, Axl, and Ron receptor tyrosine kinases, with a preclinical data profile that
aligns closely with the in-depth analysis requested.

Given this context, this technical guide will provide a comprehensive overview of the preclinical
data for BMS-777607. To ensure completeness, a summary of the available preclinical data for
BMS-767778 is also included.

BMS-777607: A Multi-Targeted Kinase Inhibitor

BMS-777607 is a potent, orally bioavailable, small-molecule inhibitor of the MET receptor
tyrosine kinase family, including c-Met, Ron, Axl, and Tyro3. Its activity against these key
drivers of oncogenesis has positioned it as a compound of interest in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for BMS-777607.

Table 1: In Vitro Kinase and Cell-Based Activity of BMS-777607
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Target/Assay IC50/Ki Cell Line Notes
Met-related inhibitor[1]
c-Met (cell-free) 3.9 nM (IC50) - 2]
Met-related inhibitor[1]
AxI (cell-free) 1.1 nM (IC50) - 2]
Met-related inhibitor[1]
Ron (cell-free) 1.8 nM (IC50) - 2]
Met-related inhibitor[1]
Tyro3 (cell-free) 4.3 nM (IC50) - 2]
c-Met .
) <1 nM (IC50) PC-3, DU145 HGF-stimulated[2].
autophosphorylation
c-Met ATP-competitive
] 20 nM (IC50) GTL-16 lysates o
autophosphorylation inhibition[1].
Cell Migration <0.1 uM (IC50) PC-3, DU145 HGF-stimulated[2].
Cell Invasion <0.1 uM (IC50) PC-3, DU145 HGF-stimulated|[2].
Cell Viability IC50 determined at 4
U118MG [3].
(U118MG) and 12 hours
o IC50 determined at 4
Cell Viability (SF126) SF126 [3].

and 12 hours

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models
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Tumor Growth

Tumor Model Dosing Regimen o Reference
Inhibition
GTL-16 gastric Significant reduction
) 6.25-50 mg/kg, p.o. ] [1]
carcinoma in tumor volume

. 28.3% decrease in
KHT fibrosarcoma 25 mg/kg/day, p.o. [1112].
lung tumor nodules

56% tumor volume

SF126 glioblastoma 30 mg/kg, i.p. ) [3]-
reduction

U118MG glioblastoma 30 mg/kg, i.p. >91% tumor remission  [3].
Significant, dose-

NCI-H226

5, 10, 25 mg/kg, p.o. dependent tumor [4]
growth inhibition

mesothelioma

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

Parameter Value Dosing Reference

5 mg/kg (1V), 10
Dosing okg (V) Single dose [5]
mg/kg (p.o.)

, 0.05,05,1,3,6,8,24
Blood Sampling

] ] h (IV); 0.25,0.5, 1, 3, Composite profile [5]
Timepoints
6, 8,24 h(p.o.)
Analysis Method LC/MS/MS Serum samples [5]

Note: Specific Cmax, Tmax, half-life, and bioavailability values were not explicitly provided in
the searched literature.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Kinase Inhibition Assay (Cell-Free)
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e Enzyme Source: Baculovirus expressed GST-Met.

e Substrate: Poly(Glu/Tyr) (3 pg).

e Reaction Mixture: 20 mM Tris-Cl, 5 mM MnCI2, 0.1 mg/mL BSA, 0.5 mM DTT, 1 uM ATP, and
0.12 pCi 33P y-ATP in a final volume of 30 pL.

e |ncubation: 1 hour at 30°C.

o Termination: Addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

e Quantification: Measurement of substrate phosphorylation[1].

Cell Viability Assay (MTT)

o Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic
growth during the experiment.

o Compound Treatment: Cells are treated with various concentrations of BMS-777607 or
vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

o MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is
added to each well and incubated to allow for the formation of formazan crystals by
metabolically active cells.

e Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

o Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a
microplate reader. The absorbance is proportional to the number of viable cells[3].

Wound Healing (Scratch) Assay for Cell Migration

o Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

» Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch
or "wound" in the cell monolayer.
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e Compound Treatment: The cells are washed to remove debris, and fresh media containing
different concentrations of BMS-777607 or a vehicle control is added.

e Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6
or 12 hours) using a microscope.

» Quantification: The rate of wound closure is quantified by measuring the change in the width
or area of the scratch over time[1].

Transwell Invasion Assay

e Insert Preparation: Transwell inserts with a porous membrane (e.g., 8 um pores) are coated
with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix.

o Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell insert in
serum-free media containing the test compound (BMS-777607) or vehicle.

o Chemoattractant: The lower chamber contains media with a chemoattractant, such as fetal
bovine serum (FBS), to stimulate cell invasion.

 Incubation: The plate is incubated for a period that allows for cell invasion through the
Matrigel and the porous membrane (e.g., 24-48 hours).

e Staining and Quantification: Non-invading cells on the upper surface of the membrane are
removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet),
and counted under a microscope[1].

Western Blotting for Protein Phosphorylation

e Cell Lysis: Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF) for the
desired time, then lysed in a buffer containing protease and phosphatase inhibitors to
preserve protein phosphorylation states.

e Protein Quantification: The protein concentration of the lysates is determined using a
standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a
membrane (e.g., nitrocellulose or PVDF).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with primary antibodies specific for the phosphorylated and total forms of the
target proteins (e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system[2].

In Vivo Xenograft Tumor Model

Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used.

Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10"6) are injected
subcutaneously or orthotopically into the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The
mice are then randomized into treatment and control groups.

Drug Administration: BMS-777607 is administered to the treatment group via a specified
route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives
a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in
the treated group to the control group. Other endpoints such as survival can also be
assessed|[3][4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by BMS-777607 and the general workflows of the preclinical
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experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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